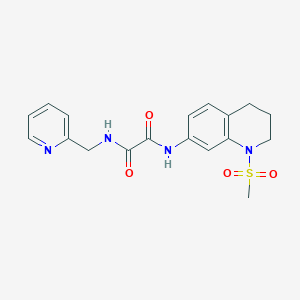
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C18H20N4O4S. It contains a tetrahydroquinoline ring which is a seven-membered ring with one nitrogen atom, and an oxalamide group which is a functional group consisting of an amide group attached to a carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.224±0.06 g/cm3 and a predicted pKa of 11.32±0.46 .Scientific Research Applications
Potential Therapeutic Effects
Anticancer Activity : Certain sulfonamide derivatives, including those with structural similarities to N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide, have been identified as potential anticancer agents. For instance, aromatic sulfonamides containing a condensed piperidine moiety have been shown to induce oxidative stress and glutathione depletion in various cancer cell lines, leading to cytotoxic effects in HT168 melanoma and K562 leukemia cells. These compounds demonstrate a promising avenue for cancer treatment through their ability to target oxidative stress pathways (Madácsi et al., 2013).
α1-Adrenergic Receptor Antagonism : Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and shown to act as α1-adrenergic receptor antagonists with uro-selective activity. This research suggests the potential use of these compounds in treating conditions like benign prostatic hyperplasia by selectively targeting α1-adrenergic receptors to relieve urinary symptoms without significantly impacting blood pressure (Rak et al., 2016).
5-HT6 Receptor Antagonism : N1-Azinylsulfonyl-1H-indoles, structurally related to the target compound, have been identified as potent and selective 5-HT6 receptor antagonists. These compounds have shown pro-cognitive and antidepressant-like properties in vivo, highlighting their potential application in treating cognitive disorders and depression (Zajdel et al., 2016).
Chemical Synthesis Applications
- Synthetic Methodologies : Research into the synthesis of complex molecules often involves the development of novel reactions that can efficiently construct molecular complexity. For instance, the cascade halosulfonylation of 1,7-enynes towards the synthesis of 3,4-dihydroquinolin-2(1H)-ones demonstrates an innovative approach to building densely functionalized structures through sulfonyl radical-triggered cyclization, highlighting the versatility of sulfonamide and related structures in synthetic organic chemistry (Zhu et al., 2016).
Future Directions
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-27(25,26)22-10-4-5-13-7-8-14(11-16(13)22)21-18(24)17(23)20-12-15-6-2-3-9-19-15/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODIAHNIOFJSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
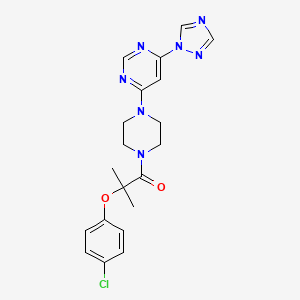
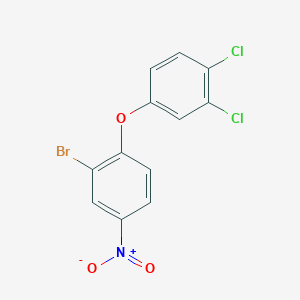
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)
![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)
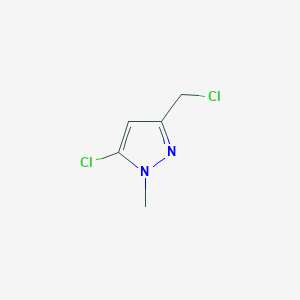


![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)
![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2429139.png)
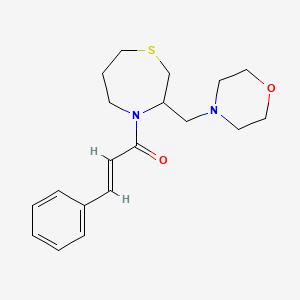

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)
